molecular formula C19H21N5O4 B2407485 methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034593-76-3

methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No. B2407485
CAS RN: 2034593-76-3
M. Wt: 383.408
InChI Key: SHESNKUGXSZDOW-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Conformational Preferences and Ring Contractions

The incorporation of specific groups at the α carbon of proline analogs and the effects of ring contractions, such as from a pyrrolidine to an azetidine ring, significantly influence the conformational preferences of these compounds. The transition to a four-membered azetidine ring reduces conformational flexibility and induces a quasi-planar geometry, affecting the molecule's conformational dynamics and potential interactions in biological systems (Revilla-López et al., 2012).

Crystal Structure and Molecular Arrangements

The synthesis and crystallographic analysis of a related compound revealed insights into its molecular structure, including the presence of disorder in the methoxycarbonyl group and the orientation of aryltriazenyl groups. This analysis provides a foundation for understanding the structural characteristics and potential reactivity of similar compounds (Moser et al., 2005).

Synthesis and Reactivity

Generation of Nonstabilized Azomethine Ylides

The heating of α-amino acids with various carbonyl compounds leads to the generation of nonstabilized azomethine ylides, which can be trapped by different dipolarophiles to produce a range of cyclic compounds. This method highlights a synthetic pathway that could be applicable to the synthesis of related structures (Tsuge et al., 1987).

Reactivity with Methylazide and Formation of Pyrrolidines

The reaction of methylazide with alkenes bearing electron-withdrawing substituents leads to 1,2,3-triazolines, which upon thermolysis can give rise to pyrrolidines through cycloreversion and nitrogen extrusion. This process indicates the potential reactivity of similar structures in the formation of cyclic compounds (Hetet et al., 2010).

Application in Drug Development

HIV Entry Inhibitors

The mechanism of action of certain allosteric noncompetitive inhibitors of the CCR5 receptor, which are potent antiviral agents for HIV-1, provides a framework for understanding how structural modifications could enhance or alter biological activity. The unique divergence of blockade of function and binding observed with some antagonists highlights the complexity of receptor interactions and the potential for targeted drug development (Watson et al., 2005).

properties

IUPAC Name

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-28-19(27)14-6-4-13(5-7-14)18(26)23-11-16(12-23)24-10-15(20-21-24)9-22-8-2-3-17(22)25/h4-7,10,16H,2-3,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESNKUGXSZDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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